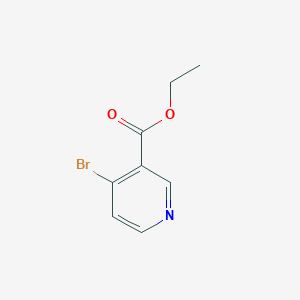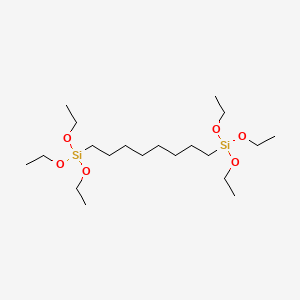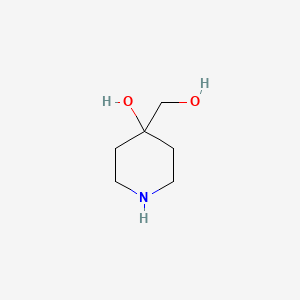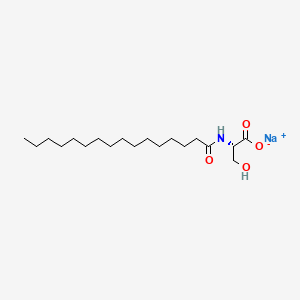
Sodium N-palmitoyl-L-serinate
Overview
Description
Sodium N-palmitoyl-L-serinate is a bioactive lipid compound known for its role as an antagonist for lysophosphatidic acid receptors. It is a derivative of serine and palmitic acid, and it has been studied for its potential therapeutic applications, particularly in preventing platelet aggregation and chloride conductance induced by lysophosphatidic acid.
Mechanism of Action
Target of Action
Sodium N-palmitoyl-L-serinate primarily targets the lysophosphatidic acid (LPA) receptor . The LPA receptor plays a crucial role in various biological processes, including platelet aggregation and chloride conductance .
Mode of Action
This compound acts as an antagonist for the LPA receptor . This means that it binds to the LPA receptor and inhibits its function. As a result, it prevents platelet aggregation and chloride conductance induced by LPA .
Biochemical Pathways
This could potentially influence a variety of cellular processes, including cell proliferation, platelet aggregation, and ion transport .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation and chloride conductance . By antagonizing the LPA receptor, this compound can prevent these processes, which are typically induced by LPA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-palmitoyl-L-serinate typically involves the condensation of palmitic acid with L-serine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for mixing, reaction control, and purification. The final product is typically obtained as a powder with high purity (>99%) and stored at low temperatures to maintain stability.
Chemical Reactions Analysis
Types of Reactions: Sodium N-palmitoyl-L-serinate can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield palmitic acid and L-serine.
Oxidation: The hydroxyl group in the serine moiety can be oxidized to form a carbonyl group.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Ion-exchange resins or solutions containing the desired cation.
Major Products Formed:
Hydrolysis: Palmitic acid and L-serine.
Oxidation: Corresponding carbonyl compounds.
Substitution: Sodium ion replaced by other cations.
Scientific Research Applications
Sodium N-palmitoyl-L-serinate has been explored for various scientific research applications:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Investigated for its role in cell signaling pathways, particularly those involving lysophosphatidic acid receptors.
Medicine: Potential therapeutic agent for preventing platelet aggregation and modulating immune responses.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems
Comparison with Similar Compounds
N-palmitoyl-L-alanine: Another derivative of palmitic acid and an amino acid, used in similar applications.
N-palmitoyl ethanolamine: Known for its anti-inflammatory properties and role in modulating the endocannabinoid system.
N-palmitoyl serinol: Similar structure but with different biological activities, particularly in skin health and inflammation
Uniqueness: Sodium N-palmitoyl-L-serinate is unique due to its specific antagonistic effect on lysophosphatidic acid receptors, which distinguishes it from other similar compounds. Its ability to prevent platelet aggregation and modulate chloride conductance makes it a valuable compound for therapeutic research.
Properties
IUPAC Name |
sodium;(2S)-2-(hexadecanoylamino)-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)20-17(16-21)19(23)24;/h17,21H,2-16H2,1H3,(H,20,22)(H,23,24);/q;+1/p-1/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMKJRANXQGSEK-LMOVPXPDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36NNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207430 | |
| Record name | Sodium N-palmitoyl-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58725-46-5 | |
| Record name | Sodium N-palmitoyl-L-serinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058725465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium N-palmitoyl-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium N-palmitoyl-L-serinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


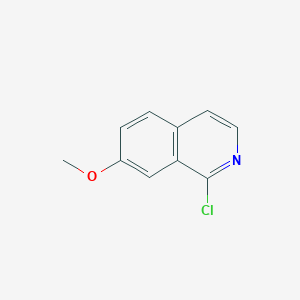
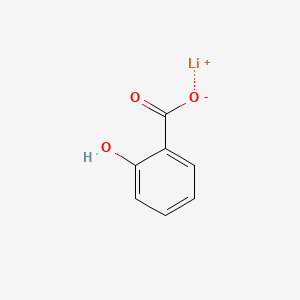
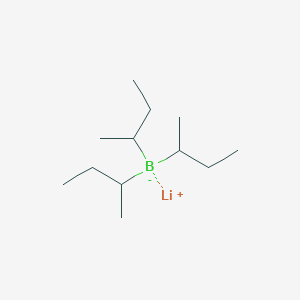



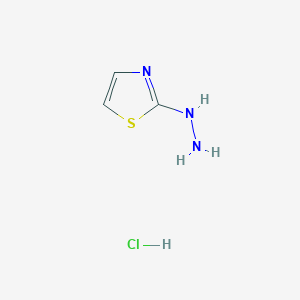
![4-Benzyl-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1592843.png)


